benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxy group, and an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate typically involves the reaction of benzyl isocyanate with a hydroxy-substituted oxan derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group and the oxan ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate is unique due to its specific structure, which includes a hydroxy group and an oxan ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO4/c18-10-15(9-14-7-4-8-20-11-14)17-16(19)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19) |
InChI Key |
LEICOAFDCTZZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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